molecular formula C8H16ClNO3 B8093156 tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Cat. No. B8093156
M. Wt: 209.67 g/mol
InChI Key: BCERVHZUVNOSNR-LURJTMIESA-N
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Description

Tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Natural Product Jaspine B : Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, which exhibits cytotoxic activity against several human carcinoma cell lines. This synthesis was achieved through a seven-step process starting from L-Serine (Tang et al., 2014).

  • Preparation for Diels-Alder Reaction : Padwa et al. (2003) used tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in the preparation for Diels-Alder reactions, which is a crucial method in organic synthesis (Padwa et al., 2003).

  • Antiarrhythmic and Hypotensive Activity : Chalina et al. (1998) explored the use of phenyl N-substituted carbamates, including tert-butyl derivatives, in the development of novel compounds with antiarrhythmic and hypotensive properties (Chalina et al., 1998).

  • Synthesis of Chiral Organoselenanes and Organotelluranes : Piovan et al. (2011) investigated the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate for producing optically pure enantiomers of chiral organoselenanes and organotelluranes (Piovan et al., 2011).

  • Synthesis of Functionalised Carbamates : Ortiz et al. (1999) utilized tert-butyl N-(chloromethyl) carbamate for the synthesis of functionalized carbamates, which are valuable in various organic reactions (Ortiz et al., 1999).

  • Crystal Structure Analysis : Baillargeon et al. (2017) analyzed the crystal structures of tert-butyl carbamate derivatives, revealing important insights into molecular interactions and structures (Baillargeon et al., 2017).

  • Photoredox-Catalyzed Cascade Reactions : Wang et al. (2022) reported the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination reactions, indicating its utility in synthesizing diverse organic compounds (Wang et al., 2022).

  • Trace Level Characterisation in Pharmaceuticals : Puppala et al. (2022) characterized tert-butyl carbamate derivatives as genotoxic impurities in the pharmaceutical Bictegravir sodium, highlighting the importance of such analyses in drug safety (Puppala et al., 2022).

properties

IUPAC Name

tert-butyl N-[(2R)-3-chloro-2-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCERVHZUVNOSNR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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